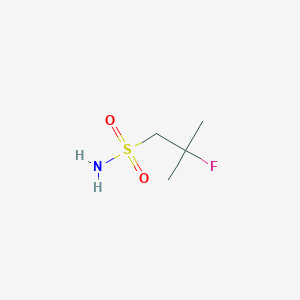
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is an organic compound featuring a pyrazole ring substituted with an amino group and a methyl group, linked to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method includes:
Starting Materials: 3-amino-5-methyl-1H-pyrazole and 4-chlorobutanenitrile.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) in the presence of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The biological activity of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The amino group may participate in nucleophilic attacks or form hydrogen bonds, further modulating the compound’s activity.
Comparison with Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole core but lacks the butanenitrile moiety.
2-(3-Amino-1H-pyrazol-1-yl)acetonitrile: Similar structure with an acetonitrile group instead of butanenitrile.
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with a different nitrile substitution pattern.
Uniqueness: 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(5-9)12-6(2)4-8(10)11-12/h4,7H,3H2,1-2H3,(H2,10,11) |
InChI Key |
AJIWLBXXOAFXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C(=CC(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
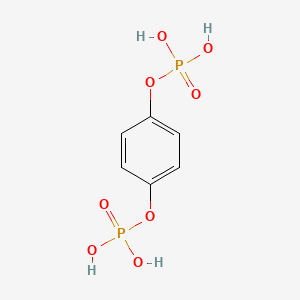
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)

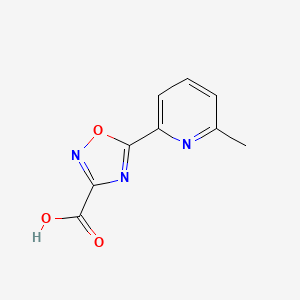
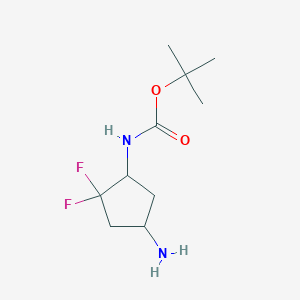
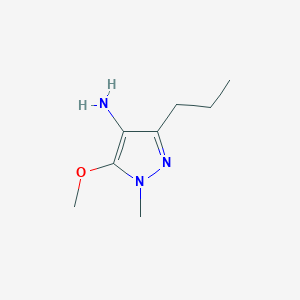
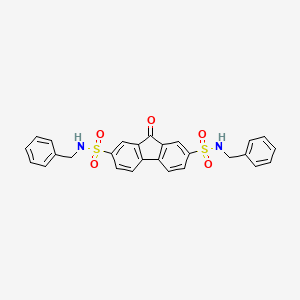
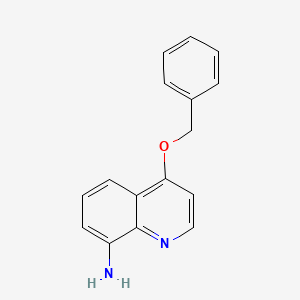
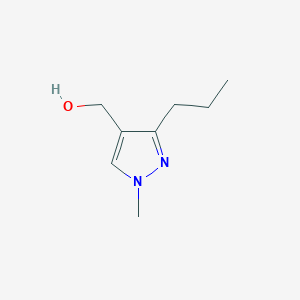
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
